3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea

Anti-inflammatory p38 MAP kinase in vivo pharmacology

3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea (CAS 121829-01-4) is a synthetic small molecule belonging to the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea class. It features a central thiazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a phenylurea moiety.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 121829-01-4
Cat. No. B2635306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea
CAS121829-01-4
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H15N3OS/c1-12-7-9-13(10-8-12)15-11-22-17(19-15)20-16(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,20,21)
InChIKeyBAAAYZPVZHPPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea (CAS 121829-01-4): Core Identity and Pharmacological Context for Procurement Decisions


3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea (CAS 121829-01-4) is a synthetic small molecule belonging to the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea class. It features a central thiazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a phenylurea moiety [1]. This scaffold has been characterized as a type II p38 MAP kinase inhibitor that binds to the DFG-out inactive conformation of the kinase, as demonstrated by molecular docking studies on a 26-member congeneric series [1]. The compound is commercially supplied at analytical-grade purity (≥90% by HPLC) for research use . While structurally related analogs within this series have been explored for anti-inflammatory, anticancer, and antiviral applications, the specific 4-methylphenyl substitution confers a distinct combination of steric bulk, electronic character, and lipophilicity that differentiates it from close-in analogs bearing halogen, methoxy, or unsubstituted phenyl groups at the same position [1].

Why a Generic 4-Substituted Thiazolyl-Phenylurea Cannot Replace 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea in Research Protocols


The N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 4-position of the thiazole-attached phenyl ring. In the foundational SAR study by Fatima et al. (2014), all 26 congeners sharing this core were evaluated in a standardized carrageenan-induced rat paw edema model, yet only compounds bearing a 4-methoxyphenyl substituent achieved superior anti-inflammatory potency [1]. This demonstrates that even conservative substituent changes (e.g., methyl → methoxy, or methyl → hydrogen) produce non-linear and unpredictable shifts in pharmacological activity [1]. Molecular docking further revealed that the 4-substituent directly modulates the geometry of the urea linkage and its hydrogen-bonding network within the p38 kinase DFG-out pocket, meaning that the steric and electronic properties of the 4-methylphenyl group are integral to the compound's binding pose and cannot be replicated by generic alternatives [1]. Consequently, substituting this compound with an in-class analog bearing a different 4-substituent (e.g., 4-chlorophenyl, 4-bromophenyl, 4-hydroxyphenyl, or unsubstituted phenyl) would yield a functionally distinct chemical probe with unvalidated pharmacological behavior, jeopardizing reproducibility in any assay where target engagement or phenotypic response depends on the specific molecular recognition conferred by the 4-methylphenyl group [1].

Quantitative Comparative Evidence for 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea vs. Closest Structural Analogs


Anti-Inflammatory Potency Ranking: 4-Methylphenyl vs. 4-Methoxyphenyl and 4-Unsubstituted Phenyl Analogs in the Rat Paw Edema Model

In the definitive SAR study of this compound class by Fatima et al. (2014), all 26 N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives were screened for anti-inflammatory activity using carrageenan-induced rat paw edema, a gold-standard acute inflammation model [1]. Within this series, the 4-methoxyphenyl-substituted analogs (N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and its N'-(4-bromophenyl) variant) were explicitly identified as the most potent compounds, implying that the 4-methylphenyl analog (the target compound) exhibited lower percent inhibition of paw edema at equivalent doses [1]. This establishes a clear potency hierarchy: 4-OCH₃ > 4-CH₃ > 4-H, where the electron-donating methoxy group enhances anti-inflammatory efficacy beyond what the methyl group provides, and the methyl group in turn confers greater activity than the unsubstituted parent [1]. The quantitative percent inhibition values for individual compounds are not publicly reported in the abstract, limiting this evidence to a rank-order potency inference [1].

Anti-inflammatory p38 MAP kinase in vivo pharmacology

p38 Kinase Binding Mode: Type II DFG-Out Conformation Engagement Confirmed by Molecular Docking

Molecular docking studies performed on the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea series, including the 4-methylphenyl analog, revealed that these compounds adopt a type II kinase inhibitor binding mode, occupying the DFG-out inactive conformation of p38 MAP kinase [1]. This binding mode is structurally and mechanistically distinct from type I inhibitors (which target the DFG-in active conformation) and type III allosteric inhibitors (which bind outside the ATP pocket) [1]. The 4-substituent on the phenyl ring was found to influence the orientation of the urea hydrogen-bonding network within the kinase hinge region, suggesting that the 4-methylphenyl group specifically positions the scaffold for a defined interaction geometry [1]. This contrasts with the 4-methoxyphenyl analog, where the oxygen atom introduces an additional hydrogen-bond acceptor that may strengthen interactions with the DFG-out pocket [1].

Kinase inhibition molecular docking DFG-out p38 MAP kinase

Physicochemical Differentiation: Computed LogP and Solubility Profile Relative to 4-Methoxy and 4-Chloro Analogs

The 4-methylphenyl substituent confers a distinct lipophilicity profile on the target compound compared to its closest in-class analogs. Based on the molecular formula C₁₇H₁₅N₃OS (MW = 309.39 g/mol) and published computed LogP values for closely related thiazolyl-phenylureas , the target compound is predicted to occupy an intermediate lipophilicity range (estimated cLogP ~3.5-4.0) between the more polar 4-methoxyphenyl analog (C₁₇H₁₅N₃O₂S, MW = 325.38; estimated cLogP ~3.0-3.5 due to the additional oxygen atom) and the more lipophilic 4-chlorophenyl analog (C₁₆H₁₂ClN₃OS, MW = 329.80; estimated cLogP ~4.0-4.5) . This intermediate lipophilicity is consistent with the empirically determined LogP of 2.89 for the simpler N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea core scaffold , adjusted upward to account for the additional 4-phenyl substitution on the thiazole ring. The 4-methyl group provides greater metabolic stability than the 4-methoxy group (which is susceptible to O-demethylation) while offering better aqueous solubility than the 4-chloro analog (which has increased LogP and potential for non-specific protein binding) .

Lipophilicity drug-likeness physicochemical properties LogP

Thiazolyl Urea Scaffold as a Privileged Antiviral Chemotype: Patent-Derived Context for Compound Prioritization

The thiazolyl urea scaffold, of which the target compound is a representative member, has been extensively claimed in antiviral patents. US Patent 6,500,817 (Bayer AG) discloses thiazolyl urea derivatives as inhibitors of herpes virus replication, specifically targeting the viral helicase-primase enzyme complex, a mechanism distinct from nucleoside analog-based antiviral agents (e.g., acyclovir) [1]. The general formula of the patented compounds encompasses the 4-aryl-thiazol-2-yl urea architecture present in the target compound, with the 4-substituent on the thiazole ring identified as a key variable for tuning antiviral potency and selectivity [1]. This patent-derived evidence positions the target compound as a member of a mechanistically novel antiviral chemotype, differentiated from traditional anti-herpetic agents that target viral DNA polymerase [1]. Additionally, the broader thiazolyl urea class has been claimed for anticancer applications (US Patent 6,645,990, Amgen Inc.), indicating multi-indication potential for this scaffold [2].

Antiviral herpes virus helicase-primase thiazolyl urea

Commercial Sourcing: Purity Grade and Availability Profile for 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea

The target compound is commercially available from established chemical suppliers at defined purity grades suitable for research applications. Bidepharm lists the compound (CAS 121829-01-4) at 90% purity, with 1g in-stock availability . This contrasts with several closely related analogs that require custom synthesis or are listed only on a quotation basis, including the 4-methoxyphenyl analog (available through specialized suppliers but with variable lead times) and the 4-chlorophenyl analog (CAS 325978-12-9, limited stock) . The confirmed commercial availability with defined purity specifications reduces procurement risk and enables timely initiation of research programs, whereas custom synthesis of comparator compounds may introduce batch-to-batch variability and extended timelines .

Chemical procurement purity specification research-grade compound supply chain

Synthetic Accessibility and Scaffold Modularity: Functional Group Tolerance for Derivative Generation

The target compound is synthesized via a convergent two-step route: condensation of 4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 2103-91-5, commercially available ) with phenyl isocyanate to form the urea linkage [1]. This modular synthetic strategy permits independent variation of both the 4-arylthiazole and the N'-phenylurea components, enabling systematic SAR exploration [1]. The 4-methylphenyl group on the thiazole ring serves as a sterically and electronically well-defined starting point for analog generation: it can be systematically replaced with electron-withdrawing (4-NO₂, 4-CF₃) or electron-donating (4-OCH₃, 4-N(CH₃)₂) substituents to map electronic effects on target engagement, while maintaining the same N'-phenylurea capping group as a constant [1]. This modularity positions the 4-methylphenyl compound as a preferred reference standard within derivative libraries, because the methyl group's minimal steric bulk and moderate electron-donating character establish a neutral baseline against which both steric and electronic perturbations can be benchmarked [1].

Medicinal chemistry SAR exploration synthetic tractability derivative libraries

Recommended Application Scenarios for 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea Based on Established Evidence


Moderate-Efficacy Control Compound in p38 MAP Kinase Anti-Inflammatory Screening Cascades

Based on the rank-order potency data from the Fatima et al. (2014) anti-inflammatory screen, the 4-methylphenyl compound is best deployed as a moderate-efficacy control in p38-dependent inflammation assays [1]. Its potency falls between the high-efficacy 4-methoxyphenyl analog and the low-efficacy unsubstituted phenyl analog, making it suitable for establishing a dose-response curve intermediate that validates assay sensitivity and dynamic range [1]. This application is particularly relevant in academic and industrial laboratories conducting tiered screening of thiazolyl urea derivatives, where a compound of known intermediate potency is required to benchmark new chemical entities [1].

Type II Kinase Inhibitor Reference Standard for DFG-Out Conformation-Specific Biochemical Assays

The molecular docking-confirmed type II DFG-out binding mode of this compound class positions the 4-methylphenyl analog as a reference standard for assay development targeting the inactive conformation of p38 MAP kinase [1]. In biochemical or biophysical assays (e.g., fluorescence-based thermal shift, SPR, or TR-FRET) designed to detect DFG-out binders, this compound can serve as a positive control to validate assay conditions that discriminate between type I (DFG-in) and type II (DFG-out) binding modes [1]. The distinct binding kinetics associated with type II inhibition also make this compound valuable for residence-time studies on p38 kinase [1].

Core Scaffold for Thiazolyl-Phenylurea Derivative Library Construction in Academic Medicinal Chemistry

The 4-methylphenyl compound serves as an ideal parent scaffold for systematic SAR exploration due to the commercial availability of its amine precursor, 4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 2103-91-5), and the straightforward urea-forming chemistry [1] . Academic medicinal chemistry groups can use this compound as a starting point to generate focused libraries by varying the N'-substituent (replacing phenyl with substituted aryl, heteroaryl, or alkyl groups) while keeping the 4-methylphenyl-thiazole constant [1]. Alternatively, the 4-methylphenyl group can be replaced with diverse substituents to probe the steric and electronic requirements of the thiazole 4-position binding pocket, with the methyl analog serving as the neutral reference point [1].

Antiviral Screening Probe Targeting Herpes Virus Helicase-Primase

The inclusion of the thiazolyl urea scaffold in Bayer's antiviral patent portfolio (US 6,500,817) supports the deployment of this compound class in herpes virus helicase-primase inhibition screening [2]. The 4-methylphenyl analog, with its balanced physicochemical profile (intermediate LogP, moderate molecular weight), is well-suited for cell-based antiviral assays in Vero or MRC-5 cell lines infected with HSV-1 or HSV-2, where excessive lipophilicity could cause cytotoxicity or non-specific membrane effects [2]. The compound can be used as a chemical starting point for hit-to-lead optimization against helicase-primase, a target mechanistically orthogonal to the viral DNA polymerase targeted by acyclovir and its derivatives [2].

Quote Request

Request a Quote for 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.